2-(2,3-dihydro-1H-inden-5-yloxy)-1-(2,3-dihydroindol-1-yl)ethanone
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Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(2,3-dihydroindol-1-yl)ethanone is a member of indoles.
Scientific Research Applications
Identification and Characterization
A novel cathinone derivative identified as 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone was seized by customs and analyzed using various analytical techniques, including GC-MS, LC-HRMS, NMR, and X-ray crystallography. This compound is structurally similar to the subject compound and demonstrates the use of advanced analytical techniques in identifying and characterizing novel compounds (Bijlsma et al., 2015).
Heterocyclic Compound Synthesis
In the realm of heterocyclic chemistry, compounds similar to the subject compound have been synthesized for various applications. For instance, derivatives of 1-(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)ethanone were used in the formation of dihydroindolo[1,2-c]quinazoline derivatives, showcasing the versatility in synthetic chemistry and the potential for creating novel molecules (Harano et al., 2007).
Antimicrobial Activity
A series of heterocyclic compounds containing motifs similar to the subject compound have been synthesized and evaluated for their antimicrobial activity. This research area explores the potential of such compounds in developing new antimicrobial agents (Desai et al., 2017).
Novel Synthesis Methods
Research into novel synthesis methods, such as one-pot multicomponent synthesis, has been conducted for compounds structurally related to the subject compound. These methods are significant for their efficiency and potential in creating a wide array of novel compounds (Ashok et al., 2014).
Structural and Mechanistic Studies
Studies focusing on the structure and mechanism of formation for compounds similar to the subject compound have been conducted. These studies provide deeper insights into the chemical properties and potential applications of such compounds (Anga et al., 2014).
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c21-19(20-11-10-15-4-1-2-7-18(15)20)13-22-17-9-8-14-5-3-6-16(14)12-17/h1-2,4,7-9,12H,3,5-6,10-11,13H2 |
InChI Key |
HZDUGBHIIHKUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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